molecular formula C18H14O8 B1211726 Versiconal hydroxyaldehyde form CAS No. 62218-05-7

Versiconal hydroxyaldehyde form

Cat. No. B1211726
CAS RN: 62218-05-7
M. Wt: 358.3 g/mol
InChI Key: GMVJTFZRAUCHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Versiconal hydroxyaldehyde form is the tricyclic anthraquinone-hydroxyaldehyde form of versicolorone. It is a versiconal, an aldehyde and a tetrahydroxyanthraquinone.

Scientific Research Applications

Enzymatic Conversion in Aflatoxin Biosynthesis

Versiconal hydroxyaldehyde form (VHOH) is involved in the metabolic pathway of aflatoxin biosynthesis. The conversion of versiconal hemiacetal acetate (VHA) to VHOH is catalyzed by an esterase enzyme encoded by the estA gene in Aspergillus parasiticus. This process is part of a complex metabolic grid, where the conversion steps of VHA to VHOH and from versiconol acetate (VOAc) to versiconol (VOH) may be facilitated by the same esterase. Disruption of the estA gene in A. parasiticus leads to the accumulation of VHA and other intermediates, indicating the crucial role of estA-encoded esterase in aflatoxin biosynthesis (Chang, Yabe, & Yu, 2004).

Participation in Aflatoxin Biosynthesis Outside the Gene Cluster

The versiconal hydroxyaldehyde form participates in aflatoxin biosynthesis through a series of enzymatic reactions. The vrdA gene, although not located within the aflatoxin gene cluster, encodes a reductase that catalyzes multiple steps in the pathway, including the conversion of hydroxyversicolorone to versicolorone, VHA to VOAc, and VHOH to VOH. This highlights the interconnected nature of enzymatic functions in the biosynthetic pathway of aflatoxins and the involvement of genes outside the primary gene cluster (Shima et al., 2009).

properties

CAS RN

62218-05-7

Product Name

Versiconal hydroxyaldehyde form

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

4-hydroxy-2-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butanal

InChI

InChI=1S/C18H14O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-7,19,21-23,25H,1-2H2

InChI Key

GMVJTFZRAUCHLC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)C=O)O)O)O

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)C=O)O)O)O

synonyms

versiconal

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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